molecular formula C11H8Cl2N2O2 B12137157 N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide CAS No. 61767-27-9

N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide

Cat. No.: B12137157
CAS No.: 61767-27-9
M. Wt: 271.10 g/mol
InChI Key: GKKWBPRTVGVLKZ-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide is a chemical compound known for its unique structure and reactivity It contains a benzamide group substituted with a 2,2-dichloro-1-cyanoethenyl moiety and a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 2,2-dichloro-1-cyanoethene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, triethylamine, and various solvents such as dichloromethane and dioxane. Reaction conditions often involve refluxing the mixture to facilitate the desired transformations .

Major Products

The major products formed from these reactions include substituted benzamides, heterocyclic compounds like oxazoles and imidazoles, and various addition products depending on the nucleophiles used .

Scientific Research Applications

N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dichloro-1-cyanoethenyl)-N’-methylurea
  • N-(2,2-dichloro-1-cyanoethenyl)-N’-phenylurea
  • N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide

Uniqueness

N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its reactivity and the types of products formed. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

CAS No.

61767-27-9

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)11(16)15-9(6-14)10(12)13/h2-5H,1H3,(H,15,16)

InChI Key

GKKWBPRTVGVLKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C#N

Origin of Product

United States

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